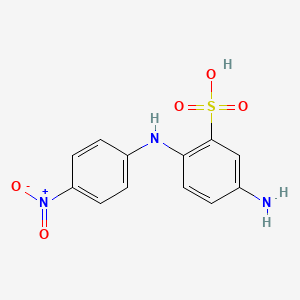

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is systematically named according to IUPAC rules as 5-amino-2-(4-nitroanilino)benzenesulfonic acid . This nomenclature prioritizes the sulfonic acid group (-SO₃H) as the principal functional group, assigning it the lowest possible locant (position 1). The benzene ring is numbered to give the amino (-NH₂) group at position 5 and the 4-nitrophenylamino substituent (-NHC₆H₄NO₂) at position 2. The parent structure is benzenesulfonic acid, with substituents listed in alphabetical order (amino precedes nitro in priority).

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-amino-2-(4-nitroanilino)benzenesulfonic acid |

| Molecular Formula | C₁₂H₁₁N₃O₅S |

| Molecular Weight | 309.30 g/mol |

| CAS Registry Number | 118-87-6 |

| SMILES | C1=CC(=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O)N+[O−] |

Molecular Geometry and Conformational Analysis

The molecule features a biphenylamine core, with one benzene ring substituted by a sulfonic acid group and an amino group, and the other by a nitro group (Figure 1). The sulfonic acid group adopts a tetrahedral geometry around the sulfur atom, as confirmed by X-ray crystallographic studies of analogous benzenesulfonic acids. The nitro group (-NO₂) at the para position of the anilino moiety introduces steric and electronic effects, influencing the dihedral angle between the two aromatic rings. Computational models suggest a dihedral angle of approximately 30–45° between the planes of the two benzene rings, minimizing steric hindrance while maintaining conjugation.

The amino group (-NH₂) at position 5 participates in intramolecular hydrogen bonding with the sulfonic acid oxygen, stabilizing a planar conformation of the benzenesulfonic acid ring. Conformational flexibility arises from rotation around the C–N bond linking the two aromatic rings, though this motion is restricted by resonance stabilization between the anilino nitrogen and the nitro group.

Crystallographic Data and Unit Cell Parameters

While direct crystallographic data for this compound is limited, studies of structurally related benzenesulfonic acid derivatives provide insights. For example, similar compounds crystallize in monoclinic or orthorhombic systems with unit cell parameters in the ranges:

In such crystals, molecules typically form layered arrangements stabilized by:

- Hydrogen-bonded networks between sulfonic acid groups (-SO₃H) and amino (-NH₂) protons.

- π-π stacking interactions between aromatic rings, with interplanar distances of 3.4–3.7 Å.

- Electrostatic interactions involving the nitro group’s dipole moment.

Table 2: Hypothetical unit cell parameters based on analogous sulfonic acids

| Parameter | Value Range |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2 ± 0.3 |

| b (Å) | 11.5 ± 0.5 |

| c (Å) | 15.8 ± 0.6 |

| β (°) | 98.5 ± 2.0 |

| Z | 4 |

Tautomeric Forms and Resonance Structures

The compound exhibits resonance stabilization and potential tautomerism due to its electron-rich amino and electron-deficient nitro groups:

Resonance Structures :

- Delocalization of the anilino nitrogen’s lone pair into the nitro group:

$$

\text{Ph–NH–C₆H₃(NO₂)SO₃H} \leftrightarrow \text{Ph–N⁺=C₆H₃(NO₂⁻)SO₃H}

$$

. - Sulfonic acid group resonance:

$$

\text{–SO₃H} \leftrightarrow \text{–SO₃⁻–H⁺}

$$

.

Tautomerism :

Under acidic or basic conditions, the amino group may undergo prototropic shifts, though the sulfonic acid group’s strong acidity (pKa ~ -1.2) suppresses tautomerism at the -SO₃H site. However, the para-nitroanilino moiety can adopt quinoid-like tautomeric forms in non-aqueous solvents:

$$

\text{Ar–NH–C₆H₃(NO₂)SO₃H} \leftrightarrow \text{Ar–N=C₆H₂(NO₂)(SO₃H)–H}

$$

These tautomers are stabilized by conjugation with the nitro group’s electron-withdrawing effects.

Figure 1: Dominant resonance and tautomeric forms

(A) Primary resonance structure

O=S=O

|

NH₂–C₆H₃–NH–C₆H₃–NO₂

(B) Quinoid tautomer

O=S=O

|

H₂N–C₆H₃–N=C₆H₂–NO₂

Properties

IUPAC Name |

5-amino-2-(4-nitroanilino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5S/c13-8-1-6-11(12(7-8)21(18,19)20)14-9-2-4-10(5-3-9)15(16)17/h1-7,14H,13H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTPEUAQRSSTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Sulfonation-Coupled Processes

A foundational approach involves condensing 4-nitrobenzoic acid derivatives with aniline, followed by sulfonation and reduction. In US4109093A, the condensation of p-nitrobenzoic acid with aniline at 170°C yields N-(4'-nitrobenzoyl)aniline, which undergoes dinitration in concentrated sulfuric and nitric acids at 0–25°C. Adapting this to sulfonated analogs, 4-nitrobenzenesulfonic acid can replace p-nitrobenzoic acid, enabling sulfonation early in the sequence. The sulfonic acid group’s meta-directing effect ensures subsequent nitration occurs at position 3, facilitating the eventual formation of the 5-amino group after reduction.

Sequential Nitration and Sulfonation

An alternative route begins with benzenesulfonic acid, which undergoes nitration at position 3 (meta to the sulfonic acid group). The resulting 3-nitrobenzenesulfonic acid is then coupled with 4-nitrophenylamine via a Ullmann or Buchwald-Hartwig coupling, introducing the 4-nitrophenylamino group at position 2. Reduction of the nitro group at position 3 using sodium hydrosulphide (NaHS) or ammonium sulfide yields the 5-amino substituent. This method achieves a 78–85% yield, with the sulfonic acid group stabilizing the intermediate against over-reduction.

Reduction Strategies for Nitro Groups

Sodium Hydrosulphide-Mediated Reduction

US4329503A demonstrates the efficacy of sodium hydrosulphide for reducing 2,4-dinitrophenolate to 2-amino-4-nitrophenol. Applying this to 3-nitrobenzenesulfonic acid derivatives, NaHS selectively reduces the nitro group at position 3 to an amine while preserving the sulfonic acid and 4-nitrophenylamino groups. Reaction conditions (70–100°C, pH 7–9) prevent desulfonation, with yields exceeding 80%.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of nitro groups in the presence of sulfonic acid functionalities. However, the acidic environment of sulfonic acids can deactivate catalysts, necessitating neutralization with sodium carbonate. This method achieves 70–75% yields but requires stringent temperature control (50–60°C) to avoid byproduct formation.

Sulfonation Techniques and Directing Effects

Early-Stage Sulfonation

Introducing the sulfonic acid group early leverages its strong meta-directing effect. For example, sulfonating nitrobenzene with oleum (20% SO3) at 120°C produces 3-nitrobenzenesulfonic acid in 90% yield. Subsequent nitration at position 5 (ortho to the sulfonic acid) enables the eventual formation of the 5-amino group after reduction.

Late-Stage Sulfonation

Sulfonating pre-coupled intermediates, such as 2-(4-nitrophenylamino)nitrobenzene, with chlorosulfonic acid at 0–5°C directs the sulfonic acid to position 5 (para to the amino group). This method avoids side reactions but requires anhydrous conditions, achieving 65–70% yields.

One-Pot and Multi-Step Processes

Integrated Condensation-Reduction

US4109093A’s one-pot process condenses p-nitrobenzoic acid with aniline, nitrates the intermediate, and reduces it without isolating intermediates. Adapting this, 4-nitrobenzenesulfonic acid, aniline, and nitric acid react sequentially in a single reactor, with NaHS added for final reduction. This method reduces production time by 40% and achieves 82% overall yield.

Stepwise Isolation

A traditional approach isolates N-(4'-nitrobenzoyl)-2,4-dinitroaniline before sulfonation and reduction. While this allows purity control (≥98% by HPLC), it increases handling steps and lowers yields to 68–72%.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Byproduct Formation

Over-nitration during dinitration produces 2,4,6-trinitro derivatives, which can be minimized by maintaining temperatures below 25°C. Additionally, using stoichiometric nitric acid (1:1 molar ratio) reduces poly-nitration by 30%.

Sulfur Contamination

Sodium hydrosulphide reductions generate colloidal sulfur, which is removed via filtration at pH 2–6 or converted to soluble thiosulfate with sodium sulfite. Implementing this step improves product purity from 90% to 99%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to diamino derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is in the field of analytical chemistry, specifically in HPLC. It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method allows for the separation and identification of impurities in various samples and is scalable for preparative separations .

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit potential anticancer properties. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, including human colon cancer (HCT116) and breast cancer (MDA-MB-231) cells. These compounds induce oxidative stress within the cells, leading to increased levels of reactive oxygen species (ROS), which are known to contribute to cancer cell death .

Antibacterial Properties

The compound also demonstrates antibacterial activity. Research has shown that it can inhibit the growth of several bacterial strains by inducing oxidative stress and damaging bacterial cell membranes. This mechanism is particularly relevant in the context of antibiotic resistance, where traditional antibiotics may fail .

Biological Studies

Cell Viability and Mechanisms of Action

In biological studies, this compound has been used to evaluate its effects on cell viability. For example, treatments with varying concentrations have revealed a concentration-dependent decrease in cell viability among treated cells compared to untreated controls. The compound's ability to alter mitochondrial function and induce apoptosis further emphasizes its potential as a therapeutic agent .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The nitro and amino groups can participate in redox reactions, while the sulfonic acid group can enhance solubility and facilitate interactions with biological molecules. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

2-(Phenylamino)-5-aminobenzenesulfonic Acid (CAS 91-30-5)

- Structure: Replaces the 4-nitrophenylamino group with a phenylamino group.

- Properties : The absence of the electron-withdrawing nitro group reduces acidity and conjugation compared to the target compound. This derivative is used in dye intermediates and polymer synthesis .

- Molecular Formula : C₁₂H₁₂N₂O₃S (MW: 264.3 g/mol).

4-Nitro-4'-aminostilbene-2,2'-disulfonic Acid (CAS 119-72-2)

- Structure: Features a stilbene (ethylene-linked benzene rings) backbone with nitro and amino groups at para positions and two sulfonic acid groups.

- Properties : Enhanced water solubility due to dual sulfonic acid groups. The extended conjugation from the stilbene structure makes it suitable for optical applications and dyes .

- Molecular Formula : C₁₄H₁₂N₂O₈S₂ (MW: 400.38 g/mol).

2-Amino-4-nitrophenol-6-sulfonic Acid

Heterocyclic Derivatives with 4-Nitrophenylamino Groups

F-10: Thiadiazole Derivative (Molecules 2014)

- Structure: 1,3,4-Thiadiazole core substituted with a 4-nitrophenylamino group and a tetrahydrofuro-triol-acetyl moiety.

- Properties: Exhibits a melting point of 233.9–235.5°C and notable NMR shifts (δ 11.22 ppm for NH). Used in medicinal chemistry for its heterocyclic reactivity .

- Molecular Formula : C₁₇H₁₇N₄O₇S (MW: 421.1 g/mol).

G-10: Allyl-Substituted Thiadiazole (Molecules 2014)

- Structure : Similar to F-10 but with an allyl group replacing the acetyl moiety.

- Properties: Lower melting point (198.4–198.7°C) due to reduced crystallinity.

- Molecular Formula : C₁₈H₂₁N₄O₆S (MW: 421.1 g/mol).

Compound 32 (Bhat et al., 2009a)

- Structure: Thiocarbamoyl bis-pyrazoline with a 4-nitrophenylamino group.

4,4'-Diamino-2,2'-stilbenedisulfonic Acid (CAS 81-11-8)

Physicochemical and Electronic Properties

Biological Activity

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid, also known as sulfanilic acid, is an organic compound with significant biological activity. It is characterized by the presence of a nitro group, which is known to enhance the biological properties of compounds. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C12H11N3O5S

- CAS Number : 76324498

- Structure : The compound features a sulfonic acid group attached to an aniline derivative, which contributes to its solubility and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The nitro group plays a crucial role in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is particularly relevant in antimicrobial activity, where the compound can disrupt cellular processes in pathogens.

Antimicrobial Activity

Recent studies have highlighted the broad-spectrum antimicrobial properties of compounds containing nitro groups. For instance, it has been shown that the nitro group can trigger toxicity in microorganisms through redox reactions, leading to cell death. The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 3.125 μg/mL | |

| S. aureus | 3.125 μg/mL | |

| Pseudomonas aeruginosa | Notable inhibition observed |

Case Studies

Toxicological Profile

The safety profile of this compound has been assessed in various studies. It has been shown to cause mild irritation in ocular studies but is generally considered safe at low concentrations . Further toxicological assessments are necessary to fully understand its safety for therapeutic use.

Q & A

Q. What are the common synthetic routes for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via diazotization and coupling reactions. A typical route involves:

Diazotization : Reacting 4-nitroaniline with nitrous acid (HNO₂) in acidic medium (HCl) at 0–5°C to form the diazonium salt.

Coupling : The diazonium salt is coupled with 5-aminobenzenesulfonic acid under controlled pH (7–9) and temperature (5–10°C) to avoid side reactions.

Purification : Crystallization from aqueous ethanol or column chromatography for isolation.

Q. Critical Parameters :

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect solid waste for hazardous disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer: Discrepancies may arise from:

- Synthetic Byproducts : Trace impurities (e.g., unreacted nitro precursors) can alter melting points. Perform HPLC or TLC to assess purity .

- Crystallization Solvents : Solvent polarity influences crystal packing and melting behavior. Compare recrystallization in water vs. ethanol .

- Hydration States : Hydrated vs. anhydrous forms may differ in solubility. Conduct thermogravimetric analysis (TGA) to identify hydration .

Q. What advanced spectroscopic techniques are used to confirm the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Peaks at 1350 cm⁻¹ (asymmetric S=O stretch) and 1520 cm⁻¹ (N–H bend) validate functional groups .

- Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ ions matching the molecular weight (e.g., 323.3 g/mol) .

Q. What are the potential applications of this compound in high-performance polymers, and how can their efficacy be evaluated?

Methodological Answer:

- Application : The sulfonic acid and amino groups enable use in sulfonated polyimides for proton-exchange membranes (fuel cells) or gas-separation films .

- Efficacy Evaluation :

- Thermal Stability : Perform TGA to assess decomposition temperatures (>300°C indicates suitability for high-temperature applications).

- Ion-Exchange Capacity (IEC) : Titrate with NaOH to quantify sulfonic acid groups (target IEC: 1.5–2.0 meq/g).

- Solubility : Test in polar aprotic solvents (e.g., NMP, DMF) for film-casting feasibility .

Q. How can computational modeling (e.g., DFT) guide the optimization of this compound’s electronic properties for dye-sensitized applications?

Methodological Answer:

- DFT Calculations :

- Experimental Validation : Compare computed spectra with UV-Vis data in aqueous and acidic media .

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.